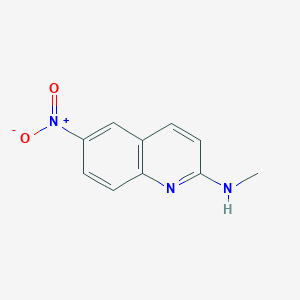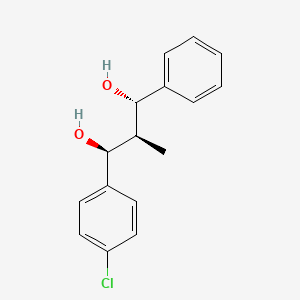
(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is an organic compound that belongs to the class of diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound features a chlorophenyl group and a phenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction between a suitable chlorophenyl ketone and a phenylmagnesium bromide can yield the desired diol after hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound may be used to study the effects of diols on cellular processes. It can serve as a model compound to investigate the interactions between hydroxyl groups and biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorophenyl and phenyl groups may also interact with hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3S)-1-(4-Bromophenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a bromine atom instead of chlorine.
(1S,2R,3S)-1-(4-Methylphenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a methyl group instead of chlorine.
(1S,2R,3S)-1-(4-Nitrophenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs with different substituents.
Propiedades
Número CAS |
918799-05-0 |
|---|---|
Fórmula molecular |
C16H17ClO2 |
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
(1S,2R,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H17ClO2/c1-11(15(18)12-5-3-2-4-6-12)16(19)13-7-9-14(17)10-8-13/h2-11,15-16,18-19H,1H3/t11-,15+,16+/m1/s1 |
Clave InChI |
FNILULMJTKCPGR-RLCCDNCMSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC=C(C=C2)Cl)O |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)C(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


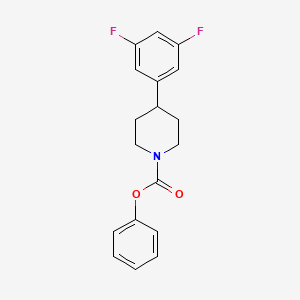
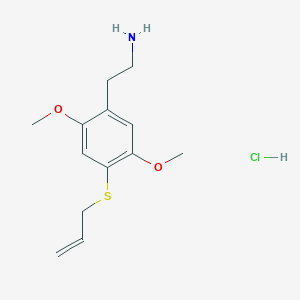
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
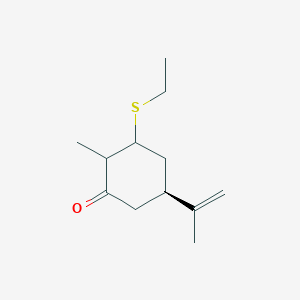
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
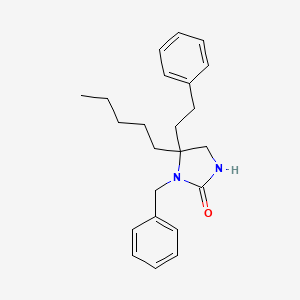
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
